1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazepane ring, and a piperazine-2,3-dione moiety
Preparation Methods
The synthesis of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Thiazepane Ring: The thiazepane ring is formed by the reaction of a suitable amine with a thioester or thiolactone, followed by cyclization.
Coupling Reactions: The furan and thiazepane rings are then coupled with a piperazine-2,3-dione derivative through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Final Modifications: The ethyl group is introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as m-CPBA or KMnO4.
Reduction: The carbonyl groups in the piperazine-2,3-dione moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C for hydrogenation), and specific temperature and pH conditions tailored to each reaction.
Scientific Research Applications
1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan and thiazepane rings contribute to its binding affinity and specificity, while the piperazine-2,3-dione moiety may participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione include:
1-Ethyl-4-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)piperazine-2,3-dione: This compound has a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
1-Ethyl-4-(7-(pyridin-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione: The presence of a pyridine ring instead of a furan ring can influence its binding interactions and solubility.
1-Ethyl-4-(7-(benzofuran-2-yl)-1,4-thiazepane-4-carbonyl)piperazine-2,3-dione: The benzofuran ring adds additional aromaticity, potentially enhancing its stability and interaction with aromatic residues in proteins.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-4-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-17-7-8-19(15(21)14(17)20)16(22)18-6-5-13(24-11-9-18)12-4-3-10-23-12/h3-4,10,13H,2,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRMILHBCVJSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.